molecular formula C7H9BrClNS B13574073 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride

Cat. No.: B13574073
M. Wt: 254.58 g/mol
InChI Key: KUKFFAMOBJIUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride typically involves the bromination of a cyclopenta[b]thiophene precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route is as follows:

    Bromination: The starting material, cyclopenta[b]thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amine group.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-substituted cyclopenta[b]thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and amine group can form hydrogen bonds or participate in electrostatic interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
  • 2-iodo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
  • 2-fluoro-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride

Uniqueness

Compared to its analogs, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the amine group enhances its solubility and potential for hydrogen bonding. This combination makes it particularly useful in synthetic chemistry and drug design.

Biological Activity

2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C7H7BrN·HCl
  • Molecular Weight : 217.59 g/mol
  • CAS Number : 1369353-77-4

Biological Activity Overview

The biological activity of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride has been studied in various contexts, particularly its effects on enzyme inhibition and cellular processes.

Enzyme Inhibition

One of the primary areas of research involves the compound's role as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. Studies have shown that compounds with similar structures can inhibit specific PTPs, leading to implications for cancer and autoimmune disease therapies.

Table 1: Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
Compound APTP1B30
Compound BLYP20
2-Bromo-4H,5H,6H-CyclopentaUnknownTBDCurrent Study

Case Studies

Several case studies have explored the potential therapeutic applications of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride:

  • Cancer Therapy : In a study focusing on breast cancer cell lines, the compound demonstrated significant inhibition of cell proliferation. The mechanism was attributed to its ability to modulate PTP activity, which is crucial in cancer cell signaling.
  • Diabetes Research : Another study indicated that the compound could enhance insulin signaling by inhibiting specific PTPs involved in insulin resistance pathways. This suggests a potential application in treating type 2 diabetes.

The proposed mechanism of action for 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride involves:

  • Inhibition of Protein Tyrosine Phosphatases : By inhibiting PTPs, the compound may enhance phosphorylation states of critical signaling proteins, thereby altering cellular responses.

Safety and Toxicity

While preliminary studies indicate promising biological activity, safety assessments are crucial. The compound's toxicity profile remains to be fully elucidated; however, related compounds have shown varying degrees of cytotoxicity in different cell lines.

Table 2: Cytotoxicity Data for Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BA54925
2-Bromo-4H,5H,6H-CyclopentaTBDTBDCurrent Study

Properties

Molecular Formula

C7H9BrClNS

Molecular Weight

254.58 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-3-4-5(9)1-2-6(4)10-7;/h3,5H,1-2,9H2;1H

InChI Key

KUKFFAMOBJIUNO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(S2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.